5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Description
The compound is a complex organic molecule with multiple functional groups, including an ethoxyphenyl group, a carbamothioyl group, a phenyl group, and a carboxylic acid group. It also contains a tetrahydroimidazopyridine core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]quinolinones have been synthesized using multi-component reactions of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The InChI code for a similar compound, (6S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is provided . This can give some insight into the molecular structure of the compound.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds such as pyrazolo[3,4-b]quinolinones have been synthesized using multi-component reactions .Scientific Research Applications
Synthetic Routes and Intermediate Compound Formation
Research into compounds structurally related to 5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid primarily focuses on synthetic routes and the formation of intermediate compounds that could lead to the development of pharmacologically active agents. For instance, novel synthetic pathways have been explored to create structurally complex and potentially bioactive compounds, such as the synthesis of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol through a series of intermediates, showcasing a methodology that might be applicable to synthesizing related imidazo-pyridine compounds (Lis, Traina, & Huffman, 1990).
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of related compounds have led to insights into their potential applications in medicinal chemistry. For example, the synthesis and study of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have shown potent antitumor and antibacterial activities, highlighting the therapeutic potential of these chemical frameworks (Hafez, Alsalamah, & El-Gazzar, 2017).
Luminescence Sensing and Photocatalytic Activities
The development of coordination polymers based on pyridinephenyl bifunctional ligands has demonstrated significant luminescence sensing and photocatalytic activities. Such research indicates potential applications in environmental monitoring and remediation, where these compounds could be employed as sensors for detecting metal ions or organic pollutants (Xue et al., 2021).
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown promising antiprotozoal activity. These studies contribute to the search for new treatments for diseases caused by protozoan parasites, suggesting that compounds with a similar core structure might also possess significant biological activity (Ismail et al., 2004).
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)carbamothioyl]-4-phenyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-2-29-16-10-8-15(9-11-16)25-22(30)26-18(21(27)28)12-17-19(24-13-23-17)20(26)14-6-4-3-5-7-14/h3-11,13,18,20H,2,12H2,1H3,(H,23,24)(H,25,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAMAKCMQACMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2C(CC3=C(C2C4=CC=CC=C4)N=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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